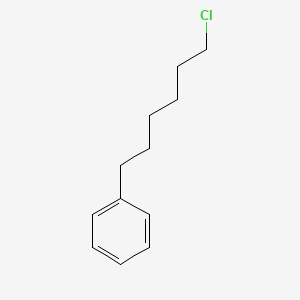

1-Chloro-6-phenylhexane

Description

Contextualization within Halogenated Organic Compounds and Phenylalkanes

Halogenated organic compounds are a broad class of chemicals characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. naturvardsverket.sepressbooks.pub These compounds are widespread in both nature and industry, with applications ranging from pharmaceuticals and polymers to refrigerants and solvents. pressbooks.pubnoaa.gov The introduction of a halogen atom to an organic molecule can significantly alter its physical and chemical properties, including its reactivity, polarity, and biological activity. noaa.gov 1-Chloro-6-phenylhexane (B16826), as a monochlorinated alkane, is a representative member of this class. The chlorine atom imparts a degree of polarity to the otherwise nonpolar hydrocarbon chain and provides a reactive site for nucleophilic substitution and other reactions.

Historical Development of Synthetic Approaches to Analogous Structures

The synthesis of haloalkanes and phenylalkanes has a long and storied history in organic chemistry. Early methods for the preparation of alkyl halides often involved the direct halogenation of alkanes, a process that, while conceptually simple, often suffers from a lack of selectivity and the formation of multiple products. More controlled methods, such as the reaction of alcohols with hydrogen halides or other halogenating agents like thionyl chloride, were subsequently developed to provide better yields and purer products.

The synthesis of phenylalkanes has traditionally been accomplished through Friedel-Crafts alkylation, a powerful method for forming carbon-carbon bonds between an aromatic ring and an alkyl halide in the presence of a Lewis acid catalyst. acs.org However, this reaction is not without its limitations, including the potential for carbocation rearrangements and polyalkylation. Over the years, numerous modifications and alternative methods have been developed to address these challenges. For instance, the use of specific zeolite catalysts has been shown to improve the selectivity for certain isomers in the production of 2-phenylalkanes. google.com

The synthesis of bifunctional compounds like this compound often involves multi-step sequences. One common approach for creating analogous structures is the reaction of a dihaloalkane with an organometallic reagent, such as a Grignard reagent or an organolithium species, derived from an aromatic compound. Alternatively, a phenyl-containing alcohol can be converted to the corresponding alkyl halide. A plausible, though not explicitly detailed in the provided search results, synthesis for this compound could involve the reaction of 6-phenyl-1-hexanol (B16827) with a chlorinating agent. Another potential route could be the reaction of benzyl (B1604629) chloride with a suitable hexane (B92381) derivative.

Structural Features and their Relevance in Chemical Research

The structure of this compound is key to its utility in chemical research. The molecule consists of a six-carbon aliphatic chain, with a chlorine atom at one terminus and a phenyl group at the other. This linear arrangement provides a degree of conformational flexibility. The chlorine atom, being more electronegative than carbon, creates a dipole moment and renders the terminal carbon atom electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for its use as a precursor in the synthesis of other compounds through nucleophilic substitution reactions.

The combination of a reactive handle (the chlorine atom) and a bulky, hydrophobic group (the phenyl ring) makes this compound a useful building block in the synthesis of molecules with specific architectural and functional requirements. For example, it can be used to introduce a phenylhexyl group into a larger molecule, a common strategy in medicinal chemistry to modulate a compound's lipophilicity and, consequently, its pharmacokinetic properties. The clear separation of the two functional groups by a six-carbon linker means that they can often be reacted independently of one another, further enhancing the synthetic utility of this compound.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H17Cl |

| Molecular Weight | 196.72 g/mol |

| Boiling Point | 88-91 °C at 0.4 mmHg |

| Density | 0.985 g/cm³ |

| Refractive Index | 1.5105 |

| Flash Point | >110 °C |

| XLogP3 | 4.0283 |

| InChI Key | RCVNHNOEUMFFDY-UHFFFAOYSA-N |

| CAS Number | 71434-68-9 |

Data sourced from multiple references. nist.govechemi.com

Structure

3D Structure

Properties

IUPAC Name |

6-chlorohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVNHNOEUMFFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 6 Phenylhexane

Direct Synthesis Approaches

Direct synthesis methods for 1-chloro-6-phenylhexane (B16826) involve the introduction of the chloro or the phenylhexyl group in a single or a few straightforward steps.

Chlorination of Phenylhexane Derivatives

A primary and efficient route to this compound involves the chlorination of 6-phenyl-1-hexanol (B16827). chemicalbook.comnih.govchemscene.com This transformation can be achieved using various chlorinating agents. Thionyl chloride (SOCl2) is a commonly employed reagent for this purpose, often in a suitable solvent like chloroform. chemicalbook.com The reaction proceeds via the conversion of the hydroxyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired product.

Another approach involves the reaction of 6-phenyl-1-hexanol with concentrated hydrochloric acid. researchgate.netorgsyn.org This method, however, may require harsher conditions and can sometimes lead to the formation of byproducts, such as 1,6-dichlorohexane (B1210651) if the starting material is 1,6-hexanediol (B165255). researchgate.net To improve selectivity, especially when starting from diols, careful control of reaction parameters like molar ratios and reaction time is crucial. researchgate.net

The direct chlorination of n-hexane to produce chloro-isomers can be achieved using various catalytic systems. For instance, trichloroisocyanuric acid (TCCA) in the presence of first-row transition metal salts like copper(II) perchlorate (B79767) has been shown to chlorinate n-hexane, although this typically results in a mixture of isomers. acs.org Photocatalytic methods using catalysts such as those based on CeCl3 or metal-organic layers (MOLs) with FeCl3 can also facilitate the chlorination of linear alkanes. chemrxiv.orgchemistryviews.org While these methods demonstrate the feasibility of alkane chlorination, achieving high regioselectivity for the 1-position in the presence of a phenyl group at the 6-position remains a significant challenge.

Alkylation Reactions Utilizing Halogenated Precursors

Alkylation reactions provide another direct pathway to this compound. One such method involves the reaction of benzyl (B1604629) chloride with hexane (B92381). This Friedel-Crafts type alkylation would typically require a Lewis acid catalyst to activate the benzyl chloride. However, this approach is likely to yield a mixture of phenylated hexane isomers and may not be the most efficient route for the specific synthesis of this compound.

A more controlled alkylation can be achieved through Grignard reactions. For instance, a Grignard reagent prepared from a suitable halogenated precursor can react with an appropriate electrophile. organic-chemistry.orgmnstate.edu While not a direct one-step synthesis of the final product, the formation of the carbon-carbon bond is a key step.

Indirect Synthetic Routes and Precursor Utilization

Indirect routes involve the synthesis of a precursor molecule which is then converted to this compound in a subsequent step. These methods often offer greater control over the final structure.

Aryl-Alkyl Coupling Strategies for Carbon-Carbon Bond Formation

Modern cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and alkyl halides are a prominent example. rsc.org For the synthesis of a precursor to this compound, one could envision the coupling of a phenyl Grignard reagent with a 6-chloro-1-haloalkane. The presence of two different halogens in the alkyl chain would be necessary to allow for selective coupling.

Another strategy involves the nickel-catalyzed coupling of alkyl carboxylic acids with aryl zinc reagents. nih.gov This method utilizes redox-active esters as surrogates for alkyl halides. The synthesis of this compound could potentially be adapted from this by using a functionalized carboxylic acid. Palladium-catalyzed cross-coupling reactions, such as the coupling of aryl halides with alkyl halides, also offer a viable route to form the phenyl-alkyl linkage. researchgate.net

Transformations from Related Functionalized Hexanes

The synthesis of this compound can be readily achieved from other functionalized hexanes. The most common precursor is 6-phenyl-1-hexanol, which can be synthesized via the hydrogenation of an appropriate unsaturated precursor. chemicalbook.com This alcohol is then converted to the target chloride as described in section 2.1.1.

The synthesis of the precursor, 6-phenyl-1-hexanol, can be accomplished through various means. One method involves the reaction of 6-chloro-1-hexanol (B31631) with benzylamine (B48309) to form 6-benzylamino-1-hexanol, which could then be further modified. Another approach is the reaction of 6-chloro-1-hexanol with dimethylamine.

The preparation of key precursors like 1,6-dichlorohexane can be achieved by treating 1,6-hexanediol with hydrogen chloride gas in the presence of a catalyst like ammonium (B1175870) chloride. chemicalbook.com This dichloroalkane can then serve as a starting material for further functionalization. For example, a nucleophilic substitution reaction with a phenylating agent could potentially form the desired carbon-phenyl bond.

Catalytic Systems in this compound Synthesis

Catalysis plays a crucial role in many of the synthetic routes to this compound and its precursors.

For the chlorination of alkanes , various catalytic systems have been developed to enhance efficiency and selectivity. These include:

Transition Metal Catalysts : First-row transition metal salts, such as copper(II) perchlorate, used with TCCA have been shown to catalyze the chlorination of alkanes like n-hexane. acs.org

Photocatalytic Systems : Light-promoted protocols using cerium(III) chloride (CeCl3) with a chlorine source can generate chlorine radicals for alkane functionalization. chemistryviews.org Metal-organic layers (MOLs) incorporating iron(III) chloride (FeCl3) have also been used as photocatalysts for the selective chlorination of linear alkanes. chemrxiv.org

Hypervalent Iodine Catalysts : Systems using hypervalent iodine compounds, such as sodium periodate, in an acidic medium with a chlorine source like sodium chloride can achieve regiospecific chlorination of alkanes and arenes. google.com

For aryl-alkyl coupling reactions , which are key to forming the carbon-carbon bond between the phenyl group and the hexane chain, several catalytic systems are employed:

Nickel-Based Catalysts : Nickel complexes are widely used for cross-coupling reactions. For example, NiCl2·6H2O is an inexpensive and effective pre-catalyst for the coupling of alkyl carboxylic acid derivatives with aryl zinc reagents. nih.gov Nickel complexes are also used in the coupling of alkyl halides with aryl Grignard reagents. rsc.org

Palladium-Based Catalysts : Palladium catalysts are standard for a wide range of cross-coupling reactions, including the formation of aryl-alkyl bonds from aryl halides and alkyl halides. researchgate.net

The following table summarizes some of the catalytic systems relevant to the synthesis of this compound and its precursors.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Alkane Chlorination | Cu(ClO4)2 / TCCA | n-hexane | Utilizes a transition metal salt with a chlorinating agent. acs.org |

| Alkane Chlorination | CeCl3 / TBACl | Alkanes | Photocatalytic system generating chlorine radicals. chemistryviews.org |

| Alkane Chlorination | Hf-BTB-MOL-NHAc-FeIII | Linear Alkanes | Photocatalytic metal-organic layer for selective chlorination. chemrxiv.org |

| Alkane Chlorination | NaIO4 / NaCl | Alkanes, Arenes | Hypervalent iodine catalyst in acidic medium. google.com |

| Aryl-Alkyl Coupling | NiCl2·6H2O | Alkyl carboxylic acid derivatives, Aryl zinc reagents | Inexpensive and practical nickel catalyst. nih.gov |

| Aryl-Alkyl Coupling | Nickel complexes | Alkyl halides, Aryl Grignard reagents | Effective for forming C(sp3)-C(aryl) bonds. rsc.org |

| Aryl-Alkyl Coupling | Palladium complexes | Aryl halides, Alkyl halides | Widely applicable for cross-coupling reactions. researchgate.net |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Type)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. fishersci.co.ukpreprints.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. fishersci.co.ukpreprints.org While direct synthesis of this compound via a single Suzuki-Miyaura coupling step is not commonly detailed, the principles of this reaction are fundamental to constructing the arylkyl framework.

The general mechanism of a Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. preprints.org A palladium(0) catalyst first reacts with the organohalide (oxidative addition). This is followed by the transfer of the organic group from the boron atom to the palladium center (transmetalation). Finally, the two organic fragments are coupled, and the palladium catalyst is regenerated (reductive elimination). preprints.org

For the synthesis of a phenylhexane scaffold, a relevant Suzuki-Miyaura reaction could involve the coupling of a phenylboronic acid with a halohexane derivative. Subsequent functional group manipulation would then be required to introduce the chloro group at the 1-position. The versatility of the Suzuki-Miyaura reaction lies in its tolerance of a wide range of functional groups and its use of generally non-toxic and stable boronic acids. fishersci.co.uk Rhodium has also been explored as a catalyst for asymmetric Suzuki-Miyaura couplings, highlighting the ongoing development in this field. nih.gov

| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) |

| Reactants | Aryl/vinyl halide and an aryl/vinyl boronic acid or ester |

| Base | Carbonates (e.g., K₂CO₃) or phosphates (e.g., K₃PO₄) |

| Solvent | Toluene, dioxane, or aqueous mixtures |

| Temperature | Room temperature to 120-150°C |

This table provides a general overview of typical conditions for Suzuki-Miyaura reactions. Specific conditions can vary significantly based on the substrates and desired product. fishersci.co.ukpreprints.org

Acid-Catalyzed Approaches for Phenylhexane Scaffold Construction

Acid-catalyzed reactions, particularly Friedel-Crafts alkylation, represent a classical approach for attaching alkyl chains to an aromatic ring. chemrxiv.org In principle, the phenylhexane scaffold could be constructed by reacting benzene (B151609) with a C6 alkylating agent in the presence of a Lewis or Brønsted acid. chemrxiv.org

However, a significant challenge in using Friedel-Crafts alkylation to synthesize linear alkylbenzenes like 1-phenylhexane is the propensity for carbocation rearrangements. scribd.com For instance, the reaction of benzene with 1-chlorohexane (B165106) in the presence of a Lewis acid like aluminum chloride would likely lead to the formation of a primary carbocation. This unstable intermediate can readily rearrange to a more stable secondary carbocation, resulting in the formation of 2-phenylhexane (B3054429) and other isomers as the major products, rather than the desired 1-phenylhexane. scribd.com

Alternative acid-catalyzed methods might involve the acylation of benzene with a C6 acyl halide or anhydride, followed by reduction of the resulting ketone. This two-step process, known as the Friedel-Crafts acylation-reduction, can circumvent the rearrangement issue and provide the linear phenylhexane structure. Subsequent chlorination of the terminal methyl group would then yield this compound.

Recent advancements have also explored the use of solid acid catalysts and more selective catalytic systems to improve the regioselectivity of such alkylations. rsc.org

Optimization and Process Development in Synthesis

Yield Enhancement and Purity Control in Laboratory and Industrial Scale Research

Optimizing the synthesis of this compound is crucial for both laboratory-scale research and industrial production to ensure high yields and purity. This involves a systematic study of reaction parameters such as temperature, reaction time, catalyst loading, and solvent choice.

For transition metal-catalyzed reactions, the choice of ligand can significantly impact catalyst activity and selectivity. For instance, in Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, leading to improved yields. preprints.org Catalyst loading is another critical factor; while higher catalyst concentrations may increase reaction rates, they also add to the cost and can complicate purification. Therefore, finding the minimum effective catalyst concentration is a key optimization goal.

In acid-catalyzed reactions, controlling the reaction temperature is vital to minimize side reactions and rearrangements. scribd.com The choice of catalyst and its concentration can also influence the product distribution.

Purification techniques such as distillation and chromatography are essential for removing byproducts and unreacted starting materials to achieve high purity of the final product. For industrial-scale production, process optimization also considers factors like cost of raw materials, energy consumption, and waste generation.

| Parameter | Influence on Yield and Purity | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Conduct temperature screening studies to find the optimal balance. |

| Catalyst Loading | Impacts reaction rate and cost. | Determine the minimum catalyst concentration required for efficient conversion. |

| Ligand (for catalyzed reactions) | Influences catalyst stability, activity, and selectivity. | Screen a library of ligands to identify the most effective one for the specific transformation. |

| Solvent | Affects solubility of reactants and catalyst, and can influence reaction pathways. | Test a range of solvents to find one that maximizes yield and facilitates product isolation. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in product degradation. | Monitor reaction progress over time to determine the optimal reaction duration. |

Green Chemistry Principles in this compound Production

The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally friendly and sustainable. acs.org For the production of this compound, several green chemistry principles can be considered.

One key principle is the use of catalytic reactions, which are inherently more atom-economical than stoichiometric reactions as the catalyst is used in small amounts and can be recycled. acs.org Transition metal-catalyzed couplings, for example, are generally preferred over methods that generate large amounts of waste.

The choice of solvent is another important consideration. Green chemistry encourages the use of safer and more environmentally benign solvents. acs.org Whenever possible, reactions should be conducted in water or other green solvents, or even in solvent-free conditions.

Finally, designing processes that are inherently safer by avoiding the use of highly toxic or hazardous reagents and minimizing the potential for chemical accidents is a fundamental aspect of green chemistry. acs.org

Reactivity and Chemical Transformations of 1 Chloro 6 Phenylhexane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the chemical behavior of 1-chloro-6-phenylhexane (B16826), allowing for the introduction of a wide array of functional groups. These reactions involve the replacement of the chlorine atom by a nucleophile.

Investigation of SN1 and SN2 Mechanistic Pathways

The mechanism of nucleophilic substitution on this compound is dictated by several factors, including the nature of the nucleophile, the solvent, and the structure of the substrate itself. masterorganicchemistry.comstackexchange.comlibretexts.orglibretexts.org As a primary alkyl halide, this compound is expected to predominantly undergo substitution via the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. libretexts.orgwikipedia.org This is because the formation of a primary carbocation, which would be required for an SN1 (Substitution, Nucleophilic, Unimolecular) pathway, is energetically unfavorable. masterorganicchemistry.comlibretexts.org

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. masterorganicchemistry.com Stronger nucleophiles and polar aprotic solvents generally favor the SN2 pathway. libretexts.orgyoutube.com

While SN1 reactions are less likely, they can be favored under conditions that promote carbocation formation, such as the use of a poor nucleophile in a polar protic solvent. stackexchange.comlibretexts.org However, for a primary substrate like this compound, rearrangement to a more stable secondary carbocation would be a potential competing pathway, though the distance of the phenyl group makes its direct electronic stabilization of a primary carbocation at the C1 position negligible.

Table 1: Factors Influencing SN1 vs. SN2 Reactions

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | As a primary halide, SN2 is strongly favored. libretexts.orglibretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | The choice of nucleophile is critical in directing the reaction. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone (B3395972), DMF) | Solvent choice can influence the reaction pathway. libretexts.org |

| Leaving Group | Good (e.g., I > Br > Cl > F) | Good (e.g., I > Br > Cl > F) | Chloride is a reasonably good leaving group. |

Scope of Nucleophilic Reagents and Product Diversification

The versatility of this compound as a synthetic intermediate is demonstrated by its reaction with a variety of nucleophiles to yield a diverse range of products. stackexchange.com This allows for the construction of more complex molecules with varied functionalities.

One of the most common transformations is the Williamson ether synthesis , where an alkoxide ion displaces the chloride to form an ether. wikipedia.org For instance, reacting this compound with sodium ethoxide would yield 1-ethoxy-6-phenylhexane. This reaction proceeds via an SN2 mechanism. wikipedia.org

Another important class of nucleophiles are carbanions and their equivalents, which enable the formation of new carbon-carbon bonds. libretexts.org For example, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. stackexchange.com Grignard reagents, while strong nucleophiles, are generally not used for SN2 reactions with alkyl halides due to competing side reactions. masterorganicchemistry.com

Other nucleophiles such as azide (B81097) ion (N₃⁻) can be used to synthesize alkyl azides, which are precursors to primary amines via reduction. libretexts.org Similarly, reaction with thiols or their conjugate bases (thiolates) leads to the formation of thioethers. stackexchange.com

Table 2: Examples of Nucleophilic Substitution Products from this compound

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 6-Phenyl-1-hexanol (B16827) guidechem.com |

| Alkoxide | Sodium Ethoxide (NaOEt) | 1-Ethoxy-6-phenylhexane wikipedia.org |

| Cyanide | Sodium Cyanide (NaCN) | 7-Phenylheptanenitrile stackexchange.com |

| Azide | Sodium Azide (NaN₃) | 1-Azido-6-phenylhexane libretexts.org |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-Phenyl-1-(phenylthio)hexane stackexchange.com |

| Iodide | Sodium Iodide (NaI) | 1-Iodo-6-phenylhexane stackexchange.com |

Oxidation Reactions

The oxidation of this compound can target either the alkyl chain or the aromatic ring, depending on the oxidizing agent and reaction conditions.

Selective Oxidation of Alkane and Aromatic Moieties

Selective oxidation of the alkylbenzene moiety is a common transformation. smolecule.com The benzylic position (the carbon atom adjacent to the phenyl ring) is particularly susceptible to oxidation. However, in this compound, the primary oxidation site on the alkyl chain would be the carbon atoms further from the electron-withdrawing phenyl and chloro groups. Strong oxidizing agents can lead to the cleavage of the alkyl chain or oxidation of the aromatic ring.

Bio-inspired manganese complexes have been shown to catalyze the aerobic oxidative cleavage of C-C bonds under mild conditions, which could potentially be applied to this compound. liv.ac.uk The use of specific catalysts can direct the oxidation to particular positions. For instance, some catalysts are designed to recognize and oxidize specific C-H bonds in a long alkyl chain. rsc.org

Formation of Oxygenated Derivatives

Oxidation of the terminal methyl group of the hexane (B92381) chain could, in principle, lead to the corresponding carboxylic acid, 6-chloro-6-phenylhexanoic acid, although this would require a highly selective oxidant. More commonly, oxidation of the alkyl chain at various positions can lead to the formation of ketones or alcohols. For example, oxidation of 6-phenyl-1-hexanol, which can be synthesized from this compound, can yield 6-phenylhexanal (B169465) or 6-phenylhexanoic acid depending on the oxidant used. google.com

Reduction Reactions

The chloro group in this compound can be reduced to a hydrogen atom, effectively converting the molecule to 6-phenylhexane. This reductive dehalogenation can be achieved using various reducing agents.

Common methods for the reduction of alkyl halides include the use of metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. organic-chemistry.org Phenylsilane, in the presence of a suitable catalyst such as gallium(III) chloride, has been shown to be effective for the reduction of haloalkanes. organic-chemistry.org Electrochemical methods have also been employed for the reduction of carbon-halogen bonds, sometimes utilizing silver cathodes which can catalyze the reductive cleavage. researchgate.net

Dehalogenation Pathways to Alkane Derivatives

Dehalogenation of this compound involves the removal of the chlorine atom to yield the corresponding alkane, 1-phenylhexane. This transformation is a reduction reaction and can be achieved through various methods, typically involving reducing agents or catalytic processes.

Table 1: Common Reagents for Dehalogenation of Alkyl Halides

| Reagent/Method | Description |

| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Powerful reducing agents that can replace the halogen with a hydride ion. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Involves the use of hydrogen gas and a metal catalyst to reduce the carbon-halogen bond. |

| Dissolving Metal Reductions (e.g., Na/NH₃) | Utilizes an alkali metal in a liquid ammonia (B1221849) solvent to effect the reduction. |

| Organometallic Reagents (e.g., Grignard reagents) | Can be used to first form an organometallic compound, which is then hydrolyzed to the alkane. |

Detailed research on the specific dehalogenation of this compound is not extensively documented in publicly available literature. However, the general principles of alkyl halide reduction are applicable. For instance, the use of lithium aluminum hydride would proceed via a nucleophilic substitution mechanism where the hydride ion (H⁻) displaces the chloride ion.

Hydrogenation of the Phenyl Ring and Hexane Chain

Hydrogenation of this compound can lead to different products depending on the reaction conditions. The phenyl ring can be reduced to a cyclohexyl ring, and the chloro- group can be removed via hydrogenolysis.

Table 2: Potential Hydrogenation Products of this compound

| Product | Structure | Conditions |

| 1-Phenylhexane | C₆H₅(CH₂)₅CH₃ | Mild hydrogenolysis conditions, selective for C-Cl bond cleavage. |

| 1-Cyclohexylhexane | C₆H₁₁(CH₂)₅CH₃ | More forcing conditions (higher pressure/temperature) to saturate the aromatic ring. |

| Cyclohexylmethyloxirane | C₆H₁₁(CH₂)₆Cl | Potentially formed under specific catalytic systems that also promote cyclization. |

The choice of catalyst is crucial. Catalysts like palladium on carbon (Pd/C) are effective for hydrogenolysis of the C-Cl bond, while rhodium (Rh) or ruthenium (Ru) catalysts are often used for the hydrogenation of aromatic rings. The solvent can also influence the outcome of the reaction.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions. msu.edu The hexyl chloride substituent is an ortho-, para-directing group due to the electron-donating effect of the alkyl chain. However, the presence of the electronegative chlorine atom at the end of the chain may have a minor deactivating effect on the ring.

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(o-nitrophenyl)-6-chlorohexane, 1-(p-nitrophenyl)-6-chlorohexane |

| Halogenation | Br₂, FeBr₃ | 1-(o-bromophenyl)-6-chlorohexane, 1-(p-bromophenyl)-6-chlorohexane |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Mixture of ortho- and para-alkylated products. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Mixture of ortho- and para-acylated products. |

The regioselectivity of these reactions is governed by the directing effect of the alkyl substituent. The steric hindrance from the hexyl chain might favor substitution at the para position over the ortho position.

Rearrangement Reactions and Isomerizations

Under certain conditions, this compound can undergo rearrangement reactions. Carbocation intermediates, which may form during substitution or elimination reactions, are prone to rearrangements to form more stable carbocations. msu.edu For example, if a carbocation is formed at a secondary carbon, a hydride or alkyl shift could occur to generate a more stable tertiary or benzylic carbocation.

While specific studies on the rearrangement of this compound are scarce, analogous systems suggest that ionization of the C-Cl bond could lead to a primary carbocation, which would be highly unstable. However, in the presence of a Lewis acid, a carbocation could form and potentially rearrange. For instance, intramolecular Friedel-Crafts alkylation could occur if the conditions are suitable, leading to the formation of a cyclic product like tetralin derivatives.

Derivatization Strategies for Functional Group Interconversion

The chloro- group in this compound is a versatile functional group that can be converted into a variety of other functional groups through nucleophilic substitution reactions.

Table 4: Examples of Functional Group Interconversions

| Reagent | Product Functional Group |

| NaOH | Alcohol (-OH) |

| NaCN | Nitrile (-CN) |

| NaN₃ | Azide (-N₃) |

| RONa (Sodium alkoxide) | Ether (-OR) |

| RCOONa (Sodium carboxylate) | Ester (-OOCR) |

| NH₃ | Amine (-NH₂) |

| LiAlH₄ | Alkane (-H) |

These reactions typically follow an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. The choice of solvent is important; polar aprotic solvents like acetone or DMF generally favor S_N2 reactions.

Mechanistic Investigations of 1 Chloro 6 Phenylhexane Chemistry

Kinetic Studies of Reaction Pathways

Kinetic studies measure reaction rates to elucidate the sequence of steps that convert reactants to products. For 1-Chloro-6-phenylhexane (B16826), these studies can differentiate between competing reaction pathways, such as substitution (SN1 and SN2) and elimination (E1 and E2).

Rate Law Determination and Intermediate Identification

The rate law is an equation that links the reaction rate to the concentrations of reactants. Its form reveals which molecules are involved in the rate-determining step of the reaction. For nucleophilic substitution on this compound, two primary pathways can be distinguished by their rate laws. libretexts.org

SN2 (Substitution, Nucleophilic, Bimolecular): In this concerted mechanism, the nucleophile attacks the carbon atom bonded to the chlorine at the same time as the carbon-chlorine bond breaks. The rate of this reaction depends on the concentration of both this compound and the nucleophile.

Rate = k[C₁₂H₁₇Cl][Nucleophile] libretexts.org

SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step mechanism where the C-Cl bond breaks first to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org The initial bond-breaking step is the slowest (rate-determining), so the reaction rate depends only on the concentration of this compound. libretexts.org

Rate = k[C₁₂H₁₇Cl] libretexts.org

Experimental determination of the rate law involves systematically varying the initial concentrations of the reactants and measuring the initial reaction rate. The results can be compiled to determine the order of the reaction with respect to each reactant.

Table 1: Hypothetical Initial Rate Data for the Reaction of this compound with a Nucleophile (Nu⁻)

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁵ |

Influence of Reaction Conditions on Pathway Selectivity

The competition between substitution and elimination pathways is highly sensitive to reaction conditions such as the nature of the solvent, temperature, and the structure of the nucleophile/base.

Solvent Effects: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate formed in SN1 and E1 reactions, thus favoring these pathways. Polar aprotic solvents (e.g., acetone (B3395972), DMSO) are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.

Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy due to the greater number of bonds being broken and formed.

Nucleophile/Base Character: Strong, sterically hindered bases tend to favor elimination, while strong, unhindered nucleophiles favor SN2 substitution. Weak nucleophiles/bases favor SN1 and E1 mechanisms with substrates that can form stable carbocations.

Table 2: Illustrative Product Distribution under Various Conditions

| Condition | Solvent | Temperature | Principal Mechanism(s) | Substitution Product (%) | Elimination Product (%) |

| 1 | Acetone | 25°C | SN2 | 90 | 10 |

| 2 | Ethanol | 25°C | SN1 / E1 | 65 | 35 |

| 3 | Ethanol | 75°C | E1 / SN1 / E2 | 30 | 70 |

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), chemists can gain detailed information about bond-breaking and bond-forming steps. wikipedia.orgnumberanalytics.com

Tracing Atomic and Molecular Rearrangements

In reactions involving carbocation intermediates, such as the SN1 pathway, rearrangements can occur where a hydrogen atom or an alkyl group migrates to form a more stable carbocation. Isotopic labeling can unambiguously track these shifts. For this compound, the initial primary carbocation formed upon C-Cl bond cleavage could potentially rearrange. While a 1,2-hydride shift to form a secondary carbocation is possible, the presence of the distant phenyl group could lead to more complex rearrangements, including cyclization via Friedel-Crafts alkylation, forming tetralin derivatives. scielo.brchemrxiv.org Labeling specific positions on the hexane (B92381) chain with ¹³C would allow the exact location of the rearranged atoms in the final products to be determined using techniques like NMR spectroscopy or mass spectrometry.

Probing Reaction Site Specificity

The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution. wikipedia.org It is a sensitive probe for determining whether a bond to the isotopically labeled atom is broken in the rate-determining step.

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step, as is the case in an E2 elimination. princeton.edu If the hydrogen at C-2 of this compound were replaced with deuterium, a large KIE would be strong evidence for an E2 mechanism.

Secondary KIE: A smaller secondary KIE (kH/kD often between 0.8 and 1.4) is observed when the labeled atom is not directly involved in bond cleavage but is located near the reaction center. wikipedia.orgprinceton.edu For an SN1 reaction of this compound, substituting the hydrogens at C-1 with deuterium would result in a small, normal KIE (kH/kD > 1) because the hybridization of the carbon changes from sp³ to sp², which favors the heavier isotope in the transition state. Conversely, for an SN2 reaction, the KIE at C-1 is typically close to unity or slightly inverse (kH/kD < 1). princeton.edu

Computational Chemistry and Theoretical Modeling

Computational chemistry uses theoretical principles to model chemical systems, providing detailed information about structures, energies, and reaction pathways that can be difficult to observe experimentally. sumitomo-chem.co.jp Methods like Density Functional Theory (DFT) can be applied to study the reactions of this compound.

Theoretical calculations can map out the entire potential energy surface for a reaction. This allows for the characterization of:

Reactant and Product Structures: Determining the most stable conformations.

Transition States: Identifying the high-energy structures that connect reactants, intermediates, and products. The calculated activation energy (the energy difference between the reactant and the transition state) can be used to predict reaction rates. sumitomo-chem.co.jp

Intermediates: Calculating the structure and stability of transient species like carbocations or radical intermediates. For this compound, modeling could compare the stability of the primary carbocation at C-1 with rearranged secondary or benzylic carbocations.

Solvent Effects: Using continuum solvation models (like PCSM) or explicit solvent molecules to simulate how the solvent influences reaction energetics and mechanism selectivity. researchgate.net

For instance, a computational study could compare the activation barriers for the SN1, SN2, E1, and E2 pathways for this compound, predicting which mechanism is most favorable under specific conditions and corroborating experimental findings from kinetic and isotopic labeling studies. scribd.com

Advanced Analytical and Characterization Techniques for 1 Chloro 6 Phenylhexane Research

Chromatographic Separations

Chromatographic techniques are fundamental in the analysis of 1-Chloro-6-phenylhexane (B16826), providing the means to separate the compound from complex matrices or reaction mixtures. The choice of method depends on the volatility of the components and the complexity of the sample.

High-Resolution Gas Chromatography (GC) for Volatile Analysis

High-Resolution Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Utilizing narrow-bore capillary columns, this method offers superior peak resolution and separation efficiency compared to packed-column GC. The separation is based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid stationary phase coated on the column's inner surface. epa.govchromatographyonline.com

For the analysis of this compound, a non-polar or mid-polar stationary phase is often employed. The use of high-resolution columns, such as those with small internal diameters (e.g., 0.25 mm) and long lengths (e.g., 30-60 meters), allows for the separation of closely related isomers and impurities that may be present after synthesis. epa.gov Temperature programming, where the column oven temperature is increased during the analysis, is essential for eluting compounds with a wide range of boiling points, ensuring that the relatively high-boiling this compound is eluted with a good peak shape. chromatographyonline.com When coupled with a sensitive detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), high-resolution GC provides both quantitative and qualitative information about the sample's composition. chromatographyonline.comdlr.de

Table 1: Typical High-Resolution GC Parameters for Halogenated Hydrocarbon Analysis

| Parameter | Typical Value / Type | Purpose |

|---|---|---|

| Column Type | Fused Silica Capillary | Provides high resolution and inertness. |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Mid-polarity phase suitable for separating aromatic and halogenated compounds. |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film | Standard dimensions for high-resolution separation. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. thermofisher.com |

| Oven Program | Initial Temp: 60°C, Ramp: 10°C/min to 280°C | Ensures elution of compounds with varying boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Provides sensitive detection and/or structural information. chromatographyonline.com |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

For the analysis of non-volatile impurities or derivatives of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net This technique separates compounds based on their interactions with a solid stationary phase (packed into a column) and a liquid mobile phase. researchgate.net

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for a moderately non-polar compound like this compound. In this mode, a non-polar stationary phase (e.g., C18 or C8 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.commyfoodresearch.com Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. The analysis of a structurally similar compound, 1-chloro-6-iodohexane, has been demonstrated using a reversed-phase method with an acetonitrile/water mobile phase, which is directly applicable to this compound. sielc.com

Table 2: Example HPLC Conditions for Separation of Phenylalkyl Halides

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (Octadecylsilyl) bonded silica, 5 µm | Non-polar stationary phase for reversed-phase separation. mdpi.com |

| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) | Polar mobile phase; composition is adjusted to optimize retention and separation. sielc.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV-Vis Detector (at ~254 nm) | The phenyl group in this compound absorbs UV light, enabling detection. |

| Column Temperature | Ambient or controlled (e.g., 30°C) | Maintains consistent retention times. |

Multidimensional Gas Chromatography (GC × GC) for Complex Mixture Deconvolution

When analyzing this compound in highly complex matrices, such as environmental samples or crude reaction products, single-column GC may not provide sufficient resolution. chromatographyonline.com Multidimensional gas chromatography (GC × GC) offers significantly enhanced separation power by using two columns with different stationary phases. labcompare.com

In a typical GC × GC setup, the effluent from the first, longer, non-polar column is passed through a modulator, which traps and then periodically injects small fractions into a second, shorter, polar column. chromatographyonline.comdlr.de This subjects the sample to two independent separation mechanisms, resolving compounds that would otherwise co-elute on a single column. chromatographyonline.com The result is a two-dimensional chromatogram that can separate thousands of compounds in a single analysis. researchgate.net This technique is invaluable for distinguishing this compound from a multitude of other hydrocarbons, halogenated compounds, and aromatic species. dlr.deresearchgate.net

Mass Spectrometry for Molecular Identification and Elucidation

Mass spectrometry (MS) is an indispensable tool for confirming the identity and elucidating the structure of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z ratio to several decimal places. bioanalysis-zone.com This high accuracy allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental formula. measurlabs.commsesupplies.com While a standard mass spectrometer might identify this compound with a nominal mass of 196, HRMS can distinguish it from other molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com

The exact mass of this compound is calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl). This precise measurement is critical for unambiguous identification, especially when dealing with unknown compounds in a sample. measurlabs.com

Table 3: Exact Mass Calculation for this compound

| Element | Isotope | Isotopic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 12 | 144.000000 |

| Hydrogen | ¹H | 1.007825 | 17 | 17.133025 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Total | 196.101878 |

Note: The calculated exact mass for the molecular ion [M]⁺ of the most abundant isotopologue.

The ability of HRMS to provide an unambiguous molecular formula is a significant advantage in chemical research and quality control. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a compound by analyzing its fragmentation patterns. nationalmaglab.org In an MS/MS experiment, ions of a specific m/z (the precursor ions, in this case, the molecular ion of this compound) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nationalmaglab.orgmdpi.com The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.

The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 161.

Loss of hydrogen chloride (HCl): This is a common fragmentation for alkyl chlorides, leading to a fragment ion at m/z 160. unl.pt

Benzylic cleavage: Cleavage of the bond between the first and second carbon of the hexyl chain would produce the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Cleavage along the alkyl chain: Various other cleavages can occur along the C-C bonds of the hexane (B92381) chain, producing a series of characteristic hydrocarbon fragments.

Analyzing these fragmentation pathways allows researchers to piece together the molecule's structure, confirming the connectivity of the phenyl group, the hexyl chain, and the chlorine atom. uab.edu

Spectroscopic Characterization (beyond basic structural confirmation)

While one-dimensional ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR spectroscopy is indispensable for unambiguously assigning the complex structure of this compound. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) reveal the intricate network of couplings between nuclei.

A ¹H-¹H COSY experiment maps the coupling relationships between protons. For this compound, this would show cross-peaks connecting adjacent protons along the hexyl chain (e.g., H-1 with H-2, H-2 with H-3, etc.), confirming the integrity and sequence of the aliphatic backbone. pnas.org

An HMQC or HSQC spectrum correlates protons directly to the carbons they are attached to. pnas.orgipb.pt This allows for the definitive assignment of each carbon atom in the hexyl chain and the phenyl ring based on the chemical shifts of their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions.)

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Protons to Carbons) | Key COSY Correlations (Protons to Protons) |

| 1 | -CH₂Cl | ~3.54 | ~45.2 | H-2, H-3 | H-2 |

| 2 | -CH₂- | ~1.78 | ~32.6 | H-1, H-3, H-4 | H-1, H-3 |

| 3 | -CH₂- | ~1.40 | ~26.8 | H-1, H-2, H-4, H-5 | H-2, H-4 |

| 4 | -CH₂- | ~1.31 | ~28.9 | H-2, H-3, H-5, H-6 | H-3, H-5 |

| 5 | -CH₂- | ~1.60 | ~31.5 | H-3, H-4, H-6, C-1' | H-4, H-6 |

| 6 | -CH₂-Ph | ~2.60 | ~36.0 | H-4, H-5, C-1', C-2'/C-6' | H-5 |

| 1' | Ph-C | - | ~142.7 | H-6, H-2'/H-6' | - |

| 2', 6' | Ph-CH | ~7.17 | ~128.4 | H-6, H-3'/H-5' | H-3'/H-5' |

| 3', 5' | Ph-CH | ~7.28 | ~128.5 | H-2'/H-6', H-4' | H-2'/H-6', H-4' |

| 4' | Ph-CH | ~7.19 | ~125.7 | H-2'/H-6', H-3'/H-5' | H-3'/H-5' |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.comwiley.com The resulting spectra serve as a unique "fingerprint," allowing for identification and structural analysis. wiley.com For this compound, the spectrum is characterized by vibrations from the alkyl chain, the C-Cl bond, and the phenyl group.

The IR spectrum of this compound is available in the NIST Chemistry WebBook database. nist.gov Key vibrational bands can be assigned to specific molecular motions.

Table 2: Characteristic Vibrational Frequencies for this compound (Data sourced from general spectroscopic principles and databases like NIST.) nist.govspectroscopyonline.comlibretexts.org

| Wavenumber Range (cm⁻¹) | Intensity (IR) | Assignment | Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H | Stretching |

| 3000-2850 | Strong | Aliphatic C-H (CH₂) | Stretching |

| ~1600, ~1495, ~1450 | Medium-Weak | Phenyl Ring C=C | Stretching |

| 1470-1450 | Medium | CH₂ | Bending (Scissoring) |

| 800-650 | Strong | C-Cl | Stretching |

| 750-700 & 700-690 | Strong | Monosubstituted Benzene (B151609) | C-H Out-of-plane Bending |

The C-Cl stretching vibration is a particularly useful diagnostic peak, typically appearing as a strong absorption in the lower wavenumber region of the IR spectrum. spectroscopyonline.com The presence of both aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹ confirms the presence of both moieties. libretexts.org The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the positions of the strong out-of-plane bending bands below 900 cm⁻¹ are characteristic of the monosubstitution pattern on the benzene ring. libretexts.org Raman spectroscopy would provide complementary information, especially for the symmetric vibrations of the phenyl ring and the C-C backbone, which are often weak in the IR spectrum. americanpharmaceuticalreview.com

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the chromophore—the part of the molecule that absorbs UV light—is the phenyl group. rsc.org Benzene itself exhibits two primary absorption bands: a strong E₂ band around 204 nm and a much weaker, vibronically structured B band (the "benzenoid" band) around 256 nm.

When the benzene ring is substituted with an alkyl group, as in this compound, these transitions are typically preserved but may undergo a small bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in intensity). rsc.orgrsc.org The alkyl chain acts as a weak auxochrome. The electronic transitions are primarily π → π* in nature, involving the promotion of an electron from a bonding (π) to an antibonding (π*) molecular orbital within the aromatic ring. researchgate.net The presence of the long, non-polar chloroalkyl chain is not expected to dramatically alter the spectrum compared to other alkylbenzenes like hexylbenzene, as the chlorine atom is electronically insulated from the phenyl ring by the saturated six-carbon chain. rsc.org

Table 3: Typical UV Absorption Data for Phenylalkanes (Data based on general values for alkylbenzenes.) rsc.orgrsc.org

| Compound Type | Transition | Typical λₘₐₓ (nm) | Typical Molar Absorptivity (ε) |

| Alkylbenzene | E₂ band (π → π) | ~205-210 | ~7,000 - 8,000 |

| Alkylbenzene | B band (π → π) | ~260-270 | ~200 - 300 |

X-ray Crystallography for Solid-State Structure Analysis (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Since this compound is a liquid at room temperature, X-ray crystallography cannot be performed on the compound itself under standard conditions. guidechem.com However, the technique is highly applicable to solid derivatives of this compound or similar long-chain phenylalkane structures. For instance, if a derivative were synthesized that is a crystalline solid (e.g., by introducing a functional group that promotes crystallization, such as a carboxylic acid or an amide), its crystal structure could be determined.

The analysis would reveal the preferred conformation of the hexyl chain (e.g., an all-trans zigzag conformation or one with gauche kinks) and the orientation of the phenyl ring relative to the chain. This information is invaluable for understanding intermolecular interactions, such as packing forces and potential C-H···π interactions, within the crystal lattice.

Research Applications and Broader Utility of 1 Chloro 6 Phenylhexane in Chemical Science

Role as an Intermediate in Fine and Specialty Chemical Synthesis

Synthesis of Advanced Organic Intermediates

The reactivity of the carbon-chlorine bond in 1-Chloro-6-phenylhexane (B16826) makes it an excellent substrate for constructing more elaborate molecules. Researchers have utilized this compound in several advanced synthetic applications.

One key application is in carbon-carbon bond-forming reactions, which are fundamental in organic chemistry. For instance, (6-chlorohexyl)benzene has been used as a reactant in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. slideshare.net This reaction is a powerful method for creating new carbon-carbon bonds, essential for building the complex carbon skeletons of many pharmaceuticals and organic materials. google.com

The compound also participates in nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. An example is its reaction with phenyl vinyl sulfone to produce ((6-Chlorohexyl)sulfonyl)benzene. scholarsresearchlibrary.com Furthermore, the broader utility of the (6-chlorohexyl) moiety is seen in the synthesis of complex benzoic acid derivatives, which are important in medicinal chemistry and drug design. researchgate.net These reactions highlight the role of this compound as a versatile building block for introducing the 6-phenylhexyl group into larger, more functionalized molecules.

| Reaction Type | Reactant(s) | Catalyst/Reagent | Product | Application Area | Citation(s) |

| Suzuki-Miyaura Coupling | (6-Chlorohexyl)benzene, Alkylboron reagent | Nickel Pincer Complex | Alkyl-aryl coupled product | Organic Materials, Agrochemicals | slideshare.netgoogle.com |

| Nucleophilic Substitution | This compound, Phenyl vinyl sulfone | Not Specified | ((6-Chlorohexyl)sulfonyl)benzene | Synthetic Intermediates | scholarsresearchlibrary.com |

Precursor in Surfactant and Lubricant Formulations

The molecular structure of this compound, with its hydrophobic phenyl-terminated alkyl chain, is amphiphilic, a characteristic common to surfactant precursors. Surfactants like Linear Alkylbenzene Sulfonates (LABS) are synthesized from linear alkylbenzenes, which have a similar structural motif. unipr.itgoogle.com While direct evidence from the searched literature for the use of this compound in large-scale surfactant production is not available, its structure suggests potential as a precursor.

In the field of lubricant additives, there is more specific evidence for the utility of its derivatives. A doctoral thesis on the synthesis of new calixarene-based lubricant additives describes the use of a "6-chlorohexyl derivative" in the functionalization of calixarenes. Calixarenes are macrocyclic compounds used to create additives that can act as detergents or viscosity index improvers in automotive lubricants. The 6-phenylhexyl group would impart oil solubility, a critical property for lubricant additives.

Application in Agrochemical Development

This compound is cited as a useful intermediate in the synthesis of pesticides. epo.orgunipr.it The development of new agrochemicals often relies on the assembly of complex molecular structures that can interact with biological targets. The ability to use this compound in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling is highly relevant to this field. google.com

A patent for aromatic compounds designed for the control of insect pests lists the "6-chlorohexyl" group as a possible substituent on the benzyloxy portion of the active molecules. This demonstrates its role as a building block for creating new potential agrochemicals by introducing the specific phenylhexane tail, which can be crucial for tuning the compound's activity and physical properties.

Contributions to Polymer Chemistry and Materials Science

The bifunctional nature of this compound suggests its potential utility in polymer science, both as a building block for polymer chains and as a modifying agent for existing materials.

Monomer or Building Block for Novel Polymer Architectures

For a molecule to serve as a monomer, it must possess reactive sites that allow it to link with other molecules to form a polymer chain. The chloro- group on this compound provides a reactive site for polymerization reactions.

A Japanese patent demonstrates this potential by listing "(6-chlorohexyl)benzene" as an example of a dihalogenated aromatic compound that can be used to produce sulfur-containing acrylic oligomer compositions. In this context, the compound acts as a building block, incorporated into the final oligomer structure. While widespread use as a common monomer is not documented in the provided sources, this example confirms its utility in creating specialized polymer architectures. Its incorporation could introduce flexibility (from the hexyl chain) and aromaticity (from the phenyl group) into the polymer backbone.

Modifiers for Enhanced Mechanical and Thermal Properties of Materials

Chemical modifiers are used to alter and improve the properties of polymers. This can be achieved by "grafting" molecules onto an existing polymer backbone. The reactive chlorine atom in this compound makes it a candidate for such grafting reactions.

While direct studies detailing its use as a material modifier were not found in the search results, a product catalog for polymer and petrochemicals lists this compound among other additives like stabilizers and lubricants. bldpharm.com This implies its relevance in the polymer industry. By analogy, related structures like 1-chloro-6-methylcyclohexene (B93829) are known to be incorporated into copolymers to enhance properties such as thermal stability and mechanical strength. Grafting the 6-phenylhexane moiety onto a polymer could potentially improve its thermal resistance and modify its surface properties, such as hydrophobicity, due to the aromatic phenyl group.

Utility in Fundamental Organic Synthesis Research

This compound serves as a versatile building block in fundamental organic synthesis, primarily valued for its bifunctional nature. It possesses a terminal chloro-substituent on a six-carbon aliphatic chain, which is attached to a phenyl group. This structure allows for a variety of chemical transformations at either the reactive C-Cl bond or the aromatic ring.

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. sigmaaldrich.com this compound, as a halogenated substrate, is a valuable reagent in this context. sigmaaldrich.com Its primary role is to act as an electrophile, where the carbon atom bonded to the chlorine is susceptible to nucleophilic attack, leading to the formation of a new C-C bond via substitution reactions.

While the Diels-Alder reaction is a powerful C-C bond-forming cycloaddition, it typically involves a conjugated diene and a dienophile, which are not characteristic roles for an alkyl halide like this compound. youtube.com Instead, its utility is more pronounced in other fundamental C-C bond-forming reactions:

Friedel-Crafts Alkylation: The entire (6-chlorohexyl)benzene molecule can act as an alkylating agent to introduce the phenylhexane moiety to another aromatic ring, catalyzed by a Lewis acid.

Grignard Reactions: It can be converted into a Grignard reagent, (6-phenylhexyl)magnesium chloride, by reacting with magnesium metal. This transforms the terminal carbon from an electrophilic site into a potent nucleophilic one, which can then attack a wide range of electrophiles (e.g., aldehydes, ketones, esters) to form new C-C bonds.

Coupling Reactions: It can participate in various cross-coupling reactions, often catalyzed by transition metals like palladium, to connect the hexyl chain to other organic fragments. sigmaaldrich.com

The chlorine substituent enhances the electrophilicity at the terminal carbon, making it a reliable partner in nucleophilic substitution reactions for chain elongation and functionalization.

Researchers utilize substrates like this compound to devise and test new synthetic strategies. The defined separation between the reactive chloro group and the stable phenyl ring allows it to be used as a model substrate in developing new reaction conditions or catalytic systems.

A significant area of exploration is in the synthesis of complex molecules where the phenylhexane unit serves as a flexible linker or a foundational scaffold. For instance, the hexane (B92381) chain is a key structural element in the synthesis of 1,6-bis[3-(3-carboxymethylphenyl)-4-(2-α-d-mannopyranosyloxy)phenyl]hexane, a complex inhibitor of selectin-mediated cell adhesion. acs.org The synthesis of such large, targeted molecules demonstrates the utility of hexane derivatives in constructing specific molecular architectures for medicinal chemistry research. acs.org

Furthermore, the phenylhexane backbone has been employed in the development of novel photochemical methods. Research into visible-light-mediated radical chemistry has utilized phenylhexane derivatives to synthesize 1,6-diol compounds, showcasing how established intermediates can be harnessed for new types of reactivity under photoredox catalysis. tesisenred.nettdx.cat In one study, this compound was used as a substrate in in vitro assays exploring enzymatic O-alkylation to generate esters, highlighting its role in probing novel biocatalytic pathways. nih.gov

Industrial Solvent Applications (Academic Investigation of Performance)

While this compound is primarily regarded as a reagent and synthetic intermediate, its physical properties suggest potential for investigation as a specialty solvent in certain academic and industrial contexts. Solvents with both aromatic and halogenated aliphatic character can offer unique solubility profiles.

Academic investigations into the performance of a compound as a solvent would typically focus on its physical characteristics. Key properties of this compound are summarized below.

| Property | Value | Significance for Solvent Applications |

|---|---|---|

| Molecular Formula | C₁₂H₁₇Cl scbt.com | Indicates a relatively non-polar molecule with a significant carbon backbone. |

| Molecular Weight | 196.72 g/mol scbt.com | Contributes to its low volatility. |

| Boiling Point | 88-91°C at 0.4 mmHg echemi.com | The high boiling point at reduced pressure suggests a very high boiling point at atmospheric pressure, making it suitable for high-temperature reactions. |

| Density | 0.985 g/cm³ echemi.com | Slightly less dense than water. |

| Flash Point | >110°C echemi.com | A high flash point indicates low flammability, which is a desirable safety feature for an industrial solvent. |

Development of Aromatic Compounds for Flavor and Fragrance Industry (Research Aspects)

The flavor and fragrance industry relies heavily on aromatic compounds, particularly those with structures that include a benzene (B151609) ring attached to an alkyl chain or functional group. libretexts.org While this compound itself is not noted as a fragrance, its molecular skeleton is representative of phenylalkane structures found in this sector.

From a research perspective, this compound is a highly suitable starting material for the synthesis of novel aromatic compounds that could be evaluated for their olfactory properties. The key is the reactivity of the C-Cl bond, which can be chemically transformed into functional groups commonly found in fragrance molecules, such as:

Alcohols: Hydrolysis of the chloride can yield 6-phenyl-1-hexanol (B16827), a compound type often associated with floral or rosy scents.

Esters: Subsequent esterification of the resulting alcohol with various carboxylic acids could produce a library of phenylhexyl esters, which frequently possess fruity or sweet notes.

Ethers: Reaction with alkoxides could generate ethers, another class of compounds used in perfumery.

Research in this area would involve the synthesis of a series of derivatives from this compound and the subsequent sensory evaluation of the new compounds. This aligns with the broader goal of discovering new aroma chemicals with unique and desirable scent profiles. scribd.com Although direct use is not documented, its potential as a precursor for such research is clear due to the versatility of its chemical structure. myskinrecipes.commyskinrecipes.com

Comparative and Analogous Studies of 1 Chloro 6 Phenylhexane

Structural Analogues and Their Reactivity Profiles

The reactivity of 1-chloro-6-phenylhexane (B16826) is a product of its constituent parts: a primary alkyl chloride and a terminal phenyl group, separated by a flexible hexyl chain. Altering any of these components provides a valuable framework for understanding its chemical tendencies.

The identity of the substituent at the terminus of the hexane (B92381) chain dramatically alters the molecule's properties and reactivity.

1-Chloro-6-fluorohexane (B74411) : In this analogue, the phenyl group is replaced by a fluorine atom. The primary difference in reactivity lies in the leaving group ability of the two halogens at opposite ends of the chain. In nucleophilic substitution reactions, the chloride at the C1 position is a significantly better leaving group than the fluoride (B91410) at C6. This is because the carbon-chlorine bond is weaker than the highly polarized and strong carbon-fluorine bond (C-Cl bond energy ~339 kJ/mol vs. C-F ~485 kJ/mol). Consequently, nucleophilic attack will preferentially occur at the C1 position in both this compound and 1-chloro-6-fluorohexane. The high electronegativity of fluorine in 1-chloro-6-fluorohexane may also polarize adjacent bonds, influencing reaction pathways.

1-Chloro-6-hydroxyhexane : The presence of a terminal hydroxyl group introduces the capacity for intramolecular reactions. thermofisher.com Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the C1 carbon to displace the chloride. This process, known as intramolecular Williamson ether synthesis, results in the formation of a cyclic ether, oxepane. This cyclization pathway is unavailable to this compound. Furthermore, the hydroxyl group in 1-chloro-6-hydroxyhexane increases the molecule's polarity and ability to form hydrogen bonds, making it more soluble in polar solvents compared to the hydrophobic this compound.

Table 1: Comparative Properties of this compound and its Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Dominant Reaction Pathway |

|---|---|---|---|---|

| This compound | C₁₂H₁₇Cl | 196.72 scbt.com | Primary Alkyl Chloride, Phenyl | Intermolecular Nucleophilic Substitution |

| 1-Chloro-6-fluorohexane | C₆H₁₂ClF | 138.61 | Primary Alkyl Chloride, Alkyl Fluoride | Intermolecular Nucleophilic Substitution at C1 |

| 1-Chloro-6-hydroxyhexane | C₆H₁₃ClO | 136.62 | Primary Alkyl Chloride, Primary Alcohol | Intramolecular Cyclization (to Oxepane) |

Replacing the phenyl group with other aromatic systems, or adding substituents to the phenyl ring itself, can tune the electronic and steric properties of the molecule.

Substituent Effects : The reactivity of the C-Cl bond is only subtly affected by substituents on the distant phenyl ring due to the insulating nature of the long alkyl chain. However, these substituents can have a major impact on reactions involving the aromatic ring itself. Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ring toward electrophilic aromatic substitution, while electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate it. libretexts.orgmsu.edu For instance, a nitro group (-NO₂) would make the ring significantly less reactive in Friedel-Crafts reactions compared to the unsubstituted phenyl ring of this compound. libretexts.orgnumberanalytics.com

Different Aromatic Systems : Replacing the phenyl group with a larger aromatic system, like a naphthyl group (forming 1-chloro-6-naphthylhexane), would increase the molecule's size and hydrophobicity. While the electronic influence on the remote C-Cl bond would be minimal, the larger aromatic system could offer different sites for aromatic substitution reactions and would increase van der Waals interactions between molecules, likely leading to a higher boiling point.

Table 2: Predicted Influence of Aromatic Substituents on Reactivity

| Analogue Structure (at C6) | Substituent Type | Effect on Aromatic Ring Reactivity | Predicted Impact on C-Cl Reactivity |

|---|---|---|---|

| -C₆H₅ (Phenyl) | Neutral | Baseline | Baseline |

| -C₆H₄-OCH₃ (Methoxyphenyl) | Electron-Donating | Activating | Negligible |

| -C₆H₄-NO₂ (Nitrophenyl) | Electron-Withdrawing | Deactivating numberanalytics.com | Slight inductive enhancement (negligible) |

| -C₁₀H₇ (Naphthyl) | Extended π-system | More reactive than phenyl | Negligible |

The length and substitution of the alkyl chain that connects the chloro and phenyl groups are crucial in dictating chemical behavior. kisti.re.krresearchgate.netrsc.org

Chain Length : The distance between the phenyl group and the chlorine atom is a key factor. kisti.re.kr

Shorter Chains (e.g., 1-Chloro-3-phenylpropane) : When the chain is shortened, the inductive and potential resonance effects of the phenyl group are more pronounced at the reaction center. The phenyl group can actively participate in nucleophilic substitution reactions through a process called "neighboring group participation" or "anchimeric assistance." It can stabilize the developing positive charge on the carbon atom by forming a spirocyclic phenonium ion intermediate, which can significantly accelerate the rate of reaction compared to this compound.

Longer Chains (e.g., 1-Chloro-8-phenyloctane) : As the alkyl chain lengthens, the electronic influence of the phenyl group on the C-Cl bond becomes almost nonexistent. The reactivity of the molecule in such cases would closely resemble that of a simple 1-chloroalkane, like 1-chlorooctane.

Chain Substitution : Introducing alkyl groups onto the main chain would primarily introduce steric effects. For example, a methyl group at the C2 position (creating 1-chloro-2-methyl-6-phenylhexane) would sterically hinder the approach of a nucleophile to the C1 carbon, slowing the rate of bimolecular nucleophilic substitution (Sₙ2) reactions. crunchchemistry.co.uk

Influence of Molecular Architecture on Chemical Behavior

The molecule's structure favors certain reaction types. As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions, where a nucleophile attacks the electrophilic carbon atom and displaces the chloride ion in a single, concerted step. crunchchemistry.co.uk The long, flexible alkyl chain does not present significant steric hindrance to this backside attack.

The combination of a six-carbon alkyl chain and a phenyl ring renders this compound a nonpolar, hydrophobic molecule. This is reflected in its estimated high octanol/water partition coefficient (logP), which indicates a strong preference for nonpolar environments over aqueous ones. chemeo.com

This hydrophobicity dictates its solubility and, therefore, the choice of solvents for reactions.

Solubility : It is expected to be highly soluble in nonpolar organic solvents such as toluene, hexane, and diethyl ether, and poorly soluble in polar solvents like water. researchgate.net

Reaction Media : Its nonpolar nature makes it well-suited for reactions conducted in nonpolar organic solvents. For nucleophilic substitution reactions, polar aprotic solvents like DMSO or DMF are often ideal because they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. The hydrophobicity of this compound also makes it a suitable substrate for phase-transfer catalysis, where a catalyst transports a water-soluble nucleophile into an organic phase to react.

Methodological Transferability and Generalizability

The principles guiding the synthesis and analysis of this compound are not unique to this specific molecule but are part of a broader methodological framework applicable to a wide range of related haloalkanes. The ability to transfer and generalize these methods is crucial for the efficient development and characterization of new chemical entities. This involves adapting established synthetic routes to accommodate different substrates and comparing the effectiveness of various analytical techniques for discerning the structures of analogous compounds.

Adapting Synthetic Protocols Across Related Compounds